N-[(5-bromopyridin-2-yl)carbamothioyl]benzamide
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Overview
Description
N-[(5-bromopyridin-2-yl)carbamothioyl]benzamide is a chemical compound with the molecular formula C13H10BrN3OS It is known for its unique structure, which includes a bromopyridine moiety and a benzamide group linked by a carbamothioyl bridge
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(5-bromopyridin-2-yl)carbamothioyl]benzamide typically involves the reaction of 5-bromopyridine-2-amine with benzoyl isothiocyanate. The reaction is carried out in an appropriate solvent, such as dichloromethane, under controlled temperature conditions to ensure the formation of the desired product. The reaction can be represented as follows:
5-bromopyridine-2-amine+benzoyl isothiocyanate→this compound
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to achieve higher yields and purity on an industrial scale.
Chemical Reactions Analysis
Types of Reactions
N-[(5-bromopyridin-2-yl)carbamothioyl]benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom in the pyridine ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Nucleophiles such as amines, thiols, or alkoxides
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones
Reduction: Formation of amines or alcohols
Substitution: Formation of substituted pyridine derivatives
Scientific Research Applications
N-[(5-bromopyridin-2-yl)carbamothioyl]benzamide has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in various biological pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[(5-bromopyridin-2-yl)carbamothioyl]benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-[(5-bromopyridin-2-yl)carbamothioyl]-3-methylbenzamide
- N-[(5-bromopyridin-2-yl)carbamothioyl]-4-ethoxybenzamide
- N-[(5-bromopyridin-2-yl)carbamothioyl]-3-butoxybenzamide
Uniqueness
N-[(5-bromopyridin-2-yl)carbamothioyl]benzamide stands out due to its specific combination of a bromopyridine moiety and a benzamide group. This unique structure imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various research applications.
Properties
CAS No. |
31430-37-2 |
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Molecular Formula |
C13H10BrN3OS |
Molecular Weight |
336.21 g/mol |
IUPAC Name |
N-[(5-bromopyridin-2-yl)carbamothioyl]benzamide |
InChI |
InChI=1S/C13H10BrN3OS/c14-10-6-7-11(15-8-10)16-13(19)17-12(18)9-4-2-1-3-5-9/h1-8H,(H2,15,16,17,18,19) |
InChI Key |
GWFCYWAONSDFIU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NC(=S)NC2=NC=C(C=C2)Br |
Origin of Product |
United States |
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